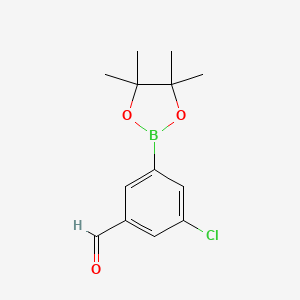

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C13H16BClO3. This compound is characterized by the presence of a chloro group, a benzaldehyde moiety, and a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELWPCDDPBKUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of 3-chloro-5-iodobenzaldehyde with bis(pinacolato)diboron. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehyde derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is its role as a boronic ester in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound can react with various aryl halides to produce biaryl compounds, which are foundational in pharmaceuticals and agrochemicals .

2. Synthesis of Complex Organic Molecules

The compound serves as a key intermediate in the synthesis of complex organic molecules. Its dioxaborolane moiety enhances reactivity and selectivity in various coupling reactions. For instance, it can be utilized to synthesize functionalized phenolic compounds and other derivatives that are valuable in material science and drug development .

Recent studies have indicated potential biological activities associated with this compound:

1. Anticancer Properties

Research has shown that derivatives of boronic acids exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against cancer cells .

2. Enzyme Inhibition

The compound's structure suggests that it could act as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes through covalent bonding, which could lead to therapeutic applications in treating diseases related to dysregulated enzyme activity .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds. The dioxaborolane ring facilitates the formation of the boronate ester intermediate, which undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with the chloro group replaced by a formyl group.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.

Uniqueness: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a chloro group and a dioxaborolane ring on the benzaldehyde moiety. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields.

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial effects, cytotoxicity against cancer cell lines, and other pharmacological profiles.

- Molecular Formula : CHBClO

- Molecular Weight : 254.52 g/mol

- CAS Number : 960388-56-1

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various boron-containing compounds similar to this compound.

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of related compounds against multidrug-resistant bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against Staphylococcus aureus and Mycobacterium species . Although direct data on this compound is limited, its structural analogs suggest promising antimicrobial activity.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays.

In Vitro Studies

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF7 (breast cancer).

- Results :

- The compound demonstrated significant cytotoxic effects with IC values ranging from 0.87 to 12.91 µM against MDA-MB-231 cells.

- A selectivity index was noted where the compound showed a higher inhibitory effect on cancer cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound.

Summary of Pharmacokinetics

Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Parameter | Value |

|---|---|

| C | 592 ± 62 mg/mL |

| t | >12 hours |

| Oral Dose | 800 mg/kg |

These findings indicate that the compound has moderate exposure and prolonged elimination half-life, which are favorable for therapeutic applications .

Safety Profile

In vivo toxicity studies have been conducted to evaluate the safety profile of related compounds. For instance, a study reported acceptable toxicity levels at high doses (40 mg/kg), indicating a good safety margin for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-directed borylation. For example, a modified Debus-Radziszewski reaction using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde as a precursor (yield: 76%) highlights the importance of boronate ester intermediates . Silica gel chromatography (petroleum ether/ethyl acetate eluent) and phase-transfer catalysts like CTAB improve purity and yield .

- Optimization Table :

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5-Chloro-3-ethoxy-2-boronate | NaOH, CTAB, THF/H₂O | 48% | |

| Thiophene-carbaldehyde analog | Debus-Radziszewski reaction | 76% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Use ¹H NMR to confirm the aldehyde proton (δ ~10 ppm) and boronate methyl groups (δ ~1.24 ppm) . HRMS validates molecular weight (e.g., [M+H]⁺ observed at m/z 441.09 for a related compound) . X-ray crystallography (via SHELX programs) resolves stereochemistry and crystal packing .

Q. How should this compound be handled and stored to ensure stability?

- Methodology : Boronate esters are moisture-sensitive. Store under inert gas (N₂/Ar) at 0–6°C . Use anhydrous solvents (THF, DMSO) during reactions to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of the chloro substituent influence Suzuki-Miyaura cross-coupling efficiency?

- Methodology : The chloro group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the boronate for transmetallation. Optimize using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/ethanol solvent (80°C, 12h). Monitor by TLC and compare yields with non-halogenated analogs .

Q. What role does this compound play in designing optoelectronic materials (e.g., OLEDs or fluorescent probes)?

- Methodology : The aldehyde group enables conjugation with π-systems for luminescent materials. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde derivatives are used in two-photon fluorescent probes for H₂O₂ detection . Incorporate into donor-acceptor architectures for thermally activated delayed fluorescence (TADF) emitters .

Q. How can researchers address low yields or byproduct formation during synthesis?

- Methodology :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., deboronation or aldol condensation byproducts).

- Yield Improvement : Increase catalyst loading (e.g., Pd from 2% to 5%), optimize stoichiometry (1:1.2 aryl halide:boronate), or employ microwave-assisted synthesis for faster kinetics .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.